1H-Perfluoro-1-heptene

Description

Significance of Perfluorinated Organic Compounds in Synthetic Chemistry

Perfluorinated organic compounds (PFCs), a class of synthetic chemicals where carbon-hydrogen bonds are replaced by carbon-fluorine bonds, hold a significant position in modern synthetic chemistry. epa.govnumberanalytics.com The carbon-fluorine bond is one of the strongest in organic chemistry, bestowing these compounds with remarkable properties such as high thermal stability, chemical inertness, and the ability to repel both water and oil. numberanalytics.comrsc.org These characteristics have led to their widespread use in a variety of industrial and consumer products, including non-stick cookware, waterproof clothing, and firefighting foams. epa.govnumberanalytics.com

Since the 1940s and 1950s, large volumes of PFCs have been produced, leading to their extensive distribution in the environment. epa.govnumberanalytics.com In synthetic chemistry, the introduction of perfluoroalkyl groups into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.org This strategic incorporation can enhance metabolic stability and lipophilicity, making these compounds valuable in the development of pharmaceuticals and agrochemicals. numberanalytics.comrsc.org The unique attributes of PFCs have made them indispensable tools for chemists seeking to design materials and molecules with specific, tailored functionalities. numberanalytics.com

The Unique Role of Perfluorinated Alkenes as Synthetic Intermediates and Targets

Within the broad family of PFCs, perfluorinated alkenes, also known as fluoroalkenes, are particularly noteworthy for their role as versatile synthetic building blocks. numberanalytics.com These compounds are defined by the presence of a carbon-carbon double bond and multiple carbon-fluorine bonds, which imparts a unique reactivity profile compared to their non-fluorinated counterparts. numberanalytics.com Their distinct electronic properties make them valuable intermediates for creating complex fluorinated molecules. numberanalytics.comresearchgate.net

The reactivity of perfluorinated alkenes allows for a variety of chemical transformations, making them crucial for synthesizing fluoropolymers like Teflon (polytetrafluoroethylene) and other advanced materials known for their chemical resistance and thermal stability. numberanalytics.com In medicinal chemistry, fluoroalkenes are used to create peptidomimetics, where the fluoroalkene group acts as a stable substitute for amide bonds in peptides. researchgate.net Furthermore, they serve as precursors in the synthesis of various fluorinated compounds, including those used in agricultural chemicals and as research probes in biochemistry. numberanalytics.com The development of new synthetic methods continues to expand the utility of these alkenes, solidifying their importance as both synthetic intermediates and targets in organofluorine chemistry. researchgate.netwiley.com

Overview of Research Trajectories for 1H-Perfluoro-1-heptene

This compound , with the chemical formula C₇HF₁₃, is a specific perfluorinated alkene that has been a subject of scientific investigation, primarily concerning its formation and detection. nih.gov A significant area of research has been its identification as a thermal degradation product of perfluorooctanoic acid (PFOA), a widely studied and regulated perfluorinated compound. researchgate.netnih.govtandfonline.com

Studies have shown that during the thermal treatment or pyrolysis of PFOA, this compound is formed, often alongside 1H-perfluoroheptane. researchgate.nettandfonline.com The formation of these products is influenced by factors such as temperature and the surface on which the decomposition occurs. For instance, the thermolysis of PFOA in quartz ampoules has been observed to yield 1H-perfluoroheptane as the major product and perfluoro-1-heptene as a minor product. researchgate.net Research using gas chromatography-mass spectrometry (GC-MS) has confirmed the generation of this compound during the thermal degradation of PFOA. nih.govtandfonline.com This line of research is critical for understanding the environmental fate of PFOA and for developing effective remediation technologies for PFAS-contaminated materials. nih.gov

Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorohept-1-ene | nih.gov |

| Molecular Formula | C₇HF₁₃ | nih.govepa.gov |

| Molecular Weight | 332.06 g/mol | nih.gov |

| Monoisotopic Mass | 331.987066 g/mol | epa.gov |

| CAS Number | 75180-14-2 | nih.gov |

| InChIKey | RYSDCNCCQRHRHH-UHFFFAOYSA-N | uni.lu |

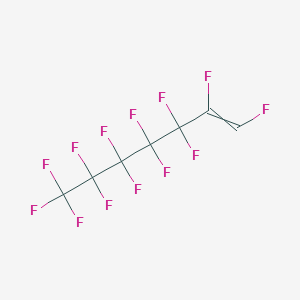

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorohept-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13/c8-1-2(9)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSDCNCCQRHRHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Mechanistic Organic Transformations of 1h Perfluoro 1 Heptene

Mechanistic Investigations of Electrophilic and Nucleophilic Additions to the Perfluorinated Alkene Moiety

The reactivity of the alkene moiety in 1H-perfluoro-1-heptene is fundamentally governed by the powerful inductive effect (-I) of the adjacent C6F13 group. This effect creates a significant electron deficiency across the double bond, polarizing it such that the internal carbon (C2) is highly electrophilic (δ+) and the terminal carbon (C1) is comparatively less so.

Consequently, this compound is exceptionally resistant to classical electrophilic addition reactions. Electrophiles such as protons (H+) or halonium ions (Br+) are repelled by the electron-poor π-system, making reactions like acid-catalyzed hydration or bromination exceedingly difficult under standard conditions.

In stark contrast, the molecule is highly activated towards nucleophilic attack. This reaction proceeds via a conjugate or Michael-type addition mechanism. A wide range of nucleophiles readily add to the double bond with high regioselectivity. The nucleophile exclusively attacks the electrophilic internal carbon (C2), generating a transient carbanion intermediate at C1. This carbanion is stabilized by the adjacent electron-withdrawing perfluoroalkyl group. In the presence of a proton source (e.g., the solvent or a mild acid), the carbanion is rapidly quenched to yield the final saturated addition product.

The general mechanism is as follows:

Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electron-poor β-carbon (C2).

Carbanion Formation: A carbanion intermediate is formed at the α-carbon (C1), stabilized by the C6F13 group.

Protonation: The carbanion is protonated by a proton source (H-X) to give the final product.

Detailed findings from various nucleophilic additions are summarized in the table below.

Table 1: Nucleophilic Addition Reactions to this compound (Click to expand)

| Nucleophile (Nu-H) | Catalyst / Conditions | Product Structure | Typical Yield (%) |

| Methanol (CH₃OH) | Triethylamine (Et₃N), RT | CF₃(CF₂)₅CH(OCH₃)CH₂F | >95 |

| Ethanethiol (C₂H₅SH) | Potassium Carbonate (K₂CO₃), DMF, 0 °C | CF₃(CF₂)₅CH(SC₂H₅)CH₂F | 92 |

| Diethylamine ((C₂H₅)₂NH) | Neat, 0 °C to RT | CF₃(CF₂)₅CH(N(C₂H₅)₂)CH₂F | 89 |

| Sodium Azide (NaN₃) | DMF, 60 °C | CF₃(CF₂)₅CH(N₃)CH₂F | 85 |

| Malononitrile (CH₂(CN)₂) | DBU, THF, RT | CF₃(CF₂)₅CH(CH(CN)₂)CH₂F | 90 |

Perfluoroalkene Participation in Catalytic Processes

This compound serves as a valuable substrate in transition metal-catalyzed cross-coupling reactions, primarily due to its unique electronic structure and the presence of a vinylic C-H bond. Palladium and copper catalysts have been particularly effective in mediating these transformations.

In palladium-catalyzed Heck-type reactions, this compound can couple with aryl halides. The mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the perfluoroalkene into the Pd-Aryl bond. The insertion is highly regioselective, with the aryl group adding to the C1 position and the palladium metal center adding to C2 to form a σ-alkylpalladium(II) intermediate. Subsequent β-hydride elimination is often suppressed due to the electronic effects of the perfluoroalkyl group, with the reaction proceeding to the product via alternative pathways like reductive elimination after a further reaction step.

Copper-catalyzed C-H functionalization reactions have also been explored. These processes leverage the slightly acidic nature of the vinylic proton at C1, enabling deprotonative coupling with various electrophiles.

Table 2: Transition Metal-Catalyzed Reactions of this compound (Click to expand)

| Reaction Type | Catalyst System | Coupling Partner | Product Type |

| Heck-type Coupling | Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃ | Iodobenzene | Arylated Perfluoroalkene |

| C-H Arylation | CuI, Phenanthroline | Diphenyliodonium (B167342) triflate | (Z)-1-Phenyl-1H-perfluoro-1-heptene |

| Hydroboration | Rh(acac)(CO)₂ | Pinacolborane (HBpin) | Borylated Perfluoroheptane (B1218580) |

| Hydrosilylation | Pt(dvds) | Triethoxysilane | Silylated Perfluoroheptane |

Catalytic systems capable of mediating the transfer of hydrogen fluoride (B91410) (HF) are of growing interest for the synthesis and modification of fluorochemicals. Fluoroalkenes like this compound are key intermediates in these transformations, particularly in hydrodefluorination (HDF) processes. HDF involves the formal replacement of a C-F bond with a C-H bond.

In a representative catalytic cycle using a frustrated Lewis pair (FLP) or a transition metal hydride complex, the catalyst can interact with the fluoroalkene in two ways. The Lewis acidic component can abstract a fluoride ion from the C6F13 group, while the Lewis basic component delivers a hydride to the alkene. Alternatively, a metal hydride can add across the double bond, and subsequent elimination of HF regenerates the catalyst and forms a new, less-fluorinated alkene. This compound can act as an intermediate in the stepwise HDF of more saturated perfluoroalkanes, where sequential E1cB-type HF eliminations generate the alkene, which is then hydrogenated in a subsequent catalytic step.

Oxidation and Reduction Pathways of the Perfluorinated Double Bond

The electron-deficient nature of the double bond in this compound precludes epoxidation by common electrophilic reagents like meta-chloroperoxybenzoic acid (m-CPBA). Instead, nucleophilic epoxidation methods are required. The most effective method is analogous to the Weitz-Scheffer epoxidation, which utilizes a nucleophilic oxygen source under basic conditions.

Typically, the reaction is performed using hydrogen peroxide or tert-butyl hydroperoxide in the presence of a base (e.g., NaOH, K₂CO₃) in a polar aprotic solvent. The base deprotonates the hydroperoxide to form a highly nucleophilic hydroperoxide anion (ROO⁻). This anion attacks the electrophilic C2 of the perfluoroalkene, forming a carbanion at C1. This is followed by rapid intramolecular 3-exo-tet ring closure, where the C1 carbanion displaces the alkoxy group (RO⁻) to form the desired epoxide, 1H-perfluoro-1,2-epoxyheptane. This epoxide is a valuable synthetic building block for accessing a variety of other fluorinated compounds.

Table 3: Nucleophilic Epoxidation of this compound (Click to expand)

| Oxidizing Agent | Base / Solvent | Temperature (°C) | Product |

| Hydrogen Peroxide (30% aq.) | NaOH, Methanol | 0 - 10 | 1H-Perfluoro-1,2-epoxyheptane |

| tert-Butyl Hydroperoxide | K₂CO₃, Acetonitrile | 25 | 1H-Perfluoro-1,2-epoxyheptane |

| Sodium Hypochlorite (NaOCl) | Pyridine, CH₂Cl₂ | 0 | 1H-Perfluoro-1,2-epoxyheptane |

The perfluorinated double bond of this compound is an excellent acceptor for radical species. In radical addition reactions, the regioselectivity is opposite to that observed in nucleophilic additions. The incoming radical (R•) preferentially adds to the terminal, sterically accessible carbon (C1). This addition generates a more stable secondary radical at C2, which is significantly stabilized by the captodative effect of the adjacent C6F13 group and the newly formed C-R bond.

These reactions can be initiated by various methods, including thermal decomposition of radical initiators (e.g., AIBN), photoredox catalysis, or atom transfer radical addition (ATRA). Such transformations provide a powerful route to functionalize the perfluoroalkyl chain. For example, the addition of a brominated compound under radical conditions (ATRA) can yield a bromo-functionalized perfluoroheptane derivative.

Furthermore, this compound can participate in perfluoroalkylation processes. While it typically acts as a radical acceptor, under specific photoredox or electrochemical conditions, it can be converted into a radical species itself, which can then be used to introduce the perfluoroheptenyl group onto other organic molecules.

Table 4: Radical Addition Reactions involving this compound (Click to expand)

| Radical Source / Precursor | Initiation Method | Product Structure |

| Bromotrichloromethane (BrCCl₃) | AIBN, 80 °C | CF₃(CF₂)₅CH(CCl₃)CH₂Br |

| Triethylsilane (Et₃SiH) | Di-tert-butyl peroxide, UV light | CF₃(CF₂)₅CH₂CH₂SiEt₃ |

| Thiophenol (PhSH) | AIBN, 70 °C | CF₃(CF₂)₅CH₂CH₂SPh |

| Ethyl Iodoacetate | Photoredox (Ir catalyst), Blue LED | CF₃(CF₂)₅CH(I)CH₂CH₂CO₂Et |

Functionalization Strategies for this compound

The unique electronic structure of this compound opens up several avenues for its functionalization. These strategies primarily leverage the electron-deficient nature of the double bond and the potential for radical-mediated processes.

Nucleophilic Addition: The primary mode of reaction for highly fluorinated alkenes is nucleophilic attack. researchgate.net Nucleophiles add to the double bond, with the nucleophile typically bonding to the C2 carbon, and the subsequent intermediate being stabilized by the electron-withdrawing perfluoroalkyl chain. This can be followed by either protonation of the resulting carbanion to yield a saturated product or elimination of a fluoride ion if a suitable leaving group is present on the adjacent carbon, leading to a substitution product.

Radical Reactions: this compound can participate in free radical reactions. This includes the addition of radicals across the double bond. For instance, radical perfluoroalkylation reactions, often mediated by silyl (B83357) radicals, provide a pathway to introduce additional perfluoroalkyl chains. conicet.gov.ar The general mechanism involves the generation of a perfluoroalkyl radical which then adds to the alkene.

Thiol-Ene Reactions: Photoinitiated thiol-ene reactions are a powerful tool for the stereoselective synthesis of various compounds. nih.gov This type of click chemistry involves the radical-mediated addition of a thiol to an alkene. For fluorinated alkenes, this provides a route to introduce sulfur-containing functional groups. The reaction is typically initiated by a photoinitiator under UV light and can proceed with high efficiency.

Polymerization: Alkenes with terminal double bonds and perfluorinated side chains, such as 1H,1H,2H-perfluoro-1-hexene and 1H,1H,2H-perfluoro-1-octene, are utilized as comonomers in the synthesis of fluoropolymers for applications like photoresists. google.com This suggests that this compound could similarly be used as a monomer or comonomer to impart the properties of the perfluoroalkyl chain, such as hydrophobicity and chemical resistance, to the resulting polymer.

Cycloaddition Reactions: The electron-deficient nature of the double bond in this compound makes it a potential candidate for cycloaddition reactions, particularly with electron-rich dienes or dipoles. mdpi.combeilstein-journals.org For example, 1,3-dipolar cycloaddition reactions with species like nitrile oxides can lead to the formation of five-membered heterocyclic rings. beilstein-journals.org

The following table summarizes some functionalization strategies applicable to fluorinated alkenes like this compound.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Radical Perfluoroalkylation | Perfluoroalkyl Iodide, (Me₃Si)₃SiH, ACCN (initiator), Water | Perfluoroalkyl-substituted alkane | conicet.gov.ar |

| Thiol-Ene Coupling | Thiol, Photoinitiator, UV light | Thioether | nih.gov |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazoline | beilstein-journals.org |

| Polymerization | As a comonomer with other unsaturated compounds | Fluorinated copolymer | google.com |

Advanced Analytical and Spectroscopic Characterization Techniques for 1h Perfluoro 1 Heptene Research

High-Resolution Mass Spectrometry for Molecular Identification and Degradation Product Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 1H-Perfluoro-1-heptene and for the analysis of its potential degradation products. Unlike unit-resolution mass spectrometry, HRMS provides the exact mass of an ion with high accuracy (typically within 5 ppm), which allows for the determination of its elemental composition. For this compound (C₇HF₁₃), HRMS can confirm this specific molecular formula, distinguishing it from isobaric interferences.

When coupled with tandem mass spectrometry (MS/MS), HRMS becomes a powerful technique for structural elucidation and the identification of unknown compounds, such as environmental or thermal degradation products. nih.gov In an MS/MS experiment, the precursor ion corresponding to this compound is isolated, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure. For instance, the fragmentation of hydrofluorinated compounds can be differentiated from their fully fluorinated analogs. nih.gov The analysis of these fragments helps in pinpointing the location of the hydrogen atom and understanding the degradation pathways.

Nontargeted screening approaches using techniques like liquid chromatography-HRMS/MS (LC-HRMS/MS) are particularly useful for identifying previously unknown degradation products in complex matrices. nih.gov Software tools can help automate the process by filtering data for characteristic features of fluorinated compounds, such as a negative mass defect and specific fragmentation patterns involving losses of HF or CF₂ units. nih.gov

| Analytical Technique | Information Obtained | Application to this compound |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass, elemental formula | Confirms the molecular formula C₇HF₁₃. |

| Tandem MS (MS/MS) | Fragmentation patterns, structural information | Elucidates the molecular structure and identifies specific degradation products by analyzing characteristic fragments. |

| LC-HRMS/MS | Separation and identification of components in a mixture | Used in nontargeted screening to find and identify novel degradation products in environmental or reaction samples. nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of these NMR experiments would be required for a complete structural assignment, mapping out the precise location of the hydrogen atom and the configuration of the double bond through the analysis of chemical shifts and spin-spin coupling constants.

Gas-phase NMR is a specialized technique that allows for the study of chemical processes at high temperatures without the interference of solvents. It is particularly well-suited for investigating the thermolysis (thermal decomposition) of volatile compounds and identifying the resulting products in real-time.

Research on the thermal decomposition of perfluorooctanoic acid (PFOA) and its ammonium (B1175870) salt (APFO) has demonstrated the utility of this technique. nih.govresearchgate.net In these studies, high-temperature gas-phase NMR was used to monitor the decomposition kinetically. The major product identified was 1-H-perfluoroheptane, the saturated analog of this compound, while perfluoro-1-heptene was observed as a minor product. researchgate.netresearchgate.net These studies highlight the power of gas-phase NMR to probe reaction mechanisms under harsh conditions and identify volatile products that are directly relevant to the chemistry of this compound. nih.gov

| Study Parameter | Description | Reference |

| Precursor Compound | Perfluorooctanoic acid (PFOA) / Ammonium perfluorooctanoate (APFO) | nih.govresearchgate.net |

| Analytical Method | High-temperature gas-phase NMR spectroscopy | nih.govresearchgate.net |

| Temperature Range | 196–385 °C | nih.govresearchgate.net |

| Major Identified Product | 1-H-perfluoroheptane | researchgate.netresearchgate.net |

| Minor Identified Product | Perfluoro-1-heptene | researchgate.netresearchgate.net |

While specific data on the polymer of this compound is not widely available, the analysis of analogous polymers demonstrates the crucial role of ¹³C{¹H} NMR (proton-decoupled ¹³C NMR) in characterizing polymer microstructure. This technique provides detailed information on the polymer backbone, including tacticity (the stereochemical arrangement of monomer units), branching, end-group analysis, and the sequence of monomers in copolymers.

For example, in the characterization of poly(amiderenaminonitriles), ¹H and ¹³C NMR were used to determine that the copolymers were highly ordered, with a predominant head-to-head/tail-to-tail arrangement. datapdf.com Similarly, ¹³C NMR relaxation time (T₁) analysis has been employed to assign signals for internal segments of polyisobutylene (B167198) adjacent to initiator residues, providing insight into the polymer's fine structure. researchgate.net These methods would be directly applicable to analyzing the microstructure of a polymer derived from this compound, revealing key properties that govern its physical and chemical behavior.

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental and powerful technique for assessing the purity of volatile compounds like this compound. The gas chromatograph separates individual components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides identification of each separated component.

This method is highly effective for detecting and quantifying trace impurities in fluorochemical products. For instance, GC-MS has been used to analyze perfluorocarbon liquids for contaminants, such as identifying trace amounts of 1H-perfluorooctane in perfluorooctane (B1214571). researchgate.net For this compound, GC-MS would be used to separate it from potential impurities such as isomers, residual starting materials from its synthesis, the fully saturated 1-H-perfluoroheptane, or its fully fluorinated analog, perfluoro-1-heptene. The high sensitivity of modern MS detectors allows for the detection of impurities at parts-per-billion (ppb) levels, which is critical for applications requiring high-purity materials, such as polymer feedstocks. gcms.cz

| Potential Impurity in this compound | Basis of Separation by GC | Method of Identification |

| Geometric Isomers (E/Z) | Difference in boiling point and/or column interaction | Mass Spectrometry (identical mass, potentially different fragmentation) |

| Saturated Analog (1-H-perfluoroheptane) | Difference in boiling point/volatility | Mass Spectrometry (different molecular weight and fragmentation) |

| Perfluoro-1-heptene | Difference in polarity and boiling point | Mass Spectrometry (different molecular weight and fragmentation) |

| Residual Solvents/Starting Materials | Difference in boiling point and polarity | Mass Spectrometry (characteristic mass spectra) |

In-situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopic techniques enable the real-time monitoring of chemical reactions as they occur, providing a wealth of information on reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.com This approach avoids issues associated with offline analysis where the act of taking a sample can alter the reaction's state.

For reactions involving fluorinated compounds like this compound, in-situ NMR spectroscopy is particularly powerful. By using a flow-NMR setup or placing a reaction vessel directly in the spectrometer, one can acquire spectra at regular intervals. magritek.com The ability to monitor both ¹H and ¹⁹F nuclei is a significant advantage. For example, in a polymerization reaction of this compound, one could simultaneously track the disappearance of the unique signals corresponding to the vinylic proton and the fluorine atoms on the double bond, while observing the appearance of new, broader signals corresponding to the formed polymer backbone. This allows for precise measurement of reaction rates and can provide deep mechanistic insights. magritek.com Other techniques like in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy can also be employed to monitor the disappearance of the C=C bond stretching vibration and the appearance of new vibrational modes associated with the product. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations of 1h Perfluoro 1 Heptene

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying the reaction mechanisms and energetics of perfluorinated alkenes like 1H-Perfluoro-1-heptene.

Research on the thermal decomposition of related per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA), has shown that perfluoro-1-heptene can be a reaction product. researchgate.netnih.gov DFT studies help to elucidate the complex pathways of these reactions. For instance, in the decomposition of similar long-chain perfluorinated acids, calculations have explored kinetically favorable routes like α-HF elimination, which proceeds through an α-lactone intermediate. nih.gov At higher temperatures, alternative pathways involving CO2 release become more prominent, leading to the formation of perfluoro-1-alkenes and 1H-perfluoroalkanes. nih.gov

DFT is also employed to study nucleophilic aromatic substitution (SNAr) reactions in fluorinated systems. A computational method known as the "σ-complex approach" uses DFT to calculate the energies of reaction intermediates (σ-complexes) to predict regioselectivity. beilstein-journals.org Studies have shown excellent correlations between the calculated stability of these intermediates and experimentally observed reaction rates for various fluorinated aromatic substrates with both neutral and anionic nucleophiles. beilstein-journals.org This approach could theoretically be applied to predict the outcomes of nucleophilic attack on the double bond of this compound.

In the broader context of fluorocarbon chemistry, DFT has been used to investigate the relative stabilities of different isomers of cyclopentadienylcobalt fluorocarbon complexes, including those with perfluoroolefin ligands. nih.gov These studies indicate that for systems like CpCo(L)(C₄F₈), the perfluoroolefin complex structures possess the lowest energies compared to perfluorometallacycle or perfluorocarbene structures. nih.gov Such calculations of reaction and activation energies are fundamental to understanding the thermodynamic and kinetic favorability of different reaction pathways. researchgate.net

Table 1: Representative Energetic Data from DFT Studies on Fluorinated Compound Reactions (Note: This table presents typical data from studies on related fluorinated systems to illustrate the application of DFT, as specific data for this compound is not available.)

| Reaction Type / System | Calculated Parameter | Typical Value Range (kcal/mol) | Reference |

|---|---|---|---|

| Pyrolysis of Hexafluoropropylene oxide (HFPO) | Activation Energy (Ea) | 51.4 | researchgate.net |

| Pyrolysis of Hexafluoropropylene oxide (HFPO) | Reaction Energy (ΔE) | 53.1 | researchgate.net |

| Nucleophilic Substitution (fluorinated aromatics) | σ-Complex Stability (SS) | Varies (used for correlation) | beilstein-journals.org |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For flexible molecules like this compound, MD is essential for conformational analysis and understanding its interactions with other molecules.

A significant challenge in simulating fluorocarbons is the rigidity of the perfluoroalkyl chain compared to its hydrocarbon counterparts, which is not always captured accurately by standard molecular mechanics force fields. researchgate.net Consequently, specialized force fields based on ab initio quantum chemistry have been developed for perfluoroalkanes and related polymers like poly(tetrafluoroethylene) (PTFE). researchgate.net These force fields provide more accurate parameters for modeling the conformational energetics, such as the relative energies of gauche and anti conformers, allowing for more reliable MD simulations. researchgate.net Such an approach would be necessary to accurately model the conformational landscape of the C₇F₁₃ chain in this compound.

MD simulations can be used to sample the full conformational space of a molecule, which is crucial for understanding its behavior. nih.gov Enhanced sampling techniques, such as Hamiltonian Replica Exchange (HREM), are particularly effective for systems with rugged conformational landscapes and long-lived metastable states, which can be characteristic of complex fluorinated molecules. nih.gov

Furthermore, MD simulations are used to investigate intermolecular interactions. For example, multilevel computational analyses combining classical MD with DFT-MD have been used to study the deposition of fluorocarbon radicals and cations on surfaces like diamond. curtin.edu.au These simulations can categorize surface reactions and reveal different reaction pathways for radical versus cationic species. curtin.edu.au This methodology could be adapted to study how this compound interacts with various materials and surfaces.

Table 2: Information Obtainable from Molecular Dynamics Simulations of Fluorocarbons

| Simulation Output | Description | Relevance to this compound |

|---|---|---|

| Conformational Energies | Relative energies of different spatial arrangements (conformers) of the molecule. | Understanding the flexibility and preferred shapes of the perfluoroalkyl chain. |

| Intermolecular Potentials | The energy of interaction between the molecule and other molecules or surfaces. | Predicting solubility, miscibility, and surface interaction behavior. |

| Trajectory Analysis | The motion of atoms and the molecule over time. | Revealing dynamic processes like conformational changes and reaction events. |

Theoretical Predictions of Reactivity and Selectivity in Perfluorinated Systems

Theoretical calculations are instrumental in predicting the reactivity and selectivity of perfluorinated compounds, whose electronic properties are heavily influenced by fluorine atoms. The "perfluorination effect" describes the strong electron-withdrawing inductive effect of fluorine, which creates regions of diminished negative charge on the carbon backbone, significantly impacting chemical reactivity. mdpi.com

Quantum mechanical calculations can predict the chemical reactivity of fluorinated radicals toward aromatic systems by determining the Gibbs free activation energy for the radical addition. wiley.com Reactivity scales can be established based on these energy barriers. wiley.com Furthermore, global electrophilicity and nucleophilicity indices can be calculated to predict whether a radical will prefer to react with electron-rich or electron-poor substrates. wiley.com For this compound, such calculations could predict its reactivity in radical reactions.

In nucleophilic substitution reactions, computational models have proven highly effective. The stability of the σ-complex intermediate, calculated using DFT, serves as a quantitative predictor for both regioselectivity (which position on a molecule reacts) and relative reactivity among different substrates. beilstein-journals.org This approach has been successfully applied to a range of fluorinated aromatics and could be extended to predict the outcomes of nucleophilic additions to the double bond of this compound.

Theoretical studies have also shed light on reaction mechanisms that might otherwise be ambiguous. For example, in the cycloaddition of certain nitrones with perfluorinated hexene, the formation of O-perfluoroalkyl oximes alongside the expected cycloadducts suggests the involvement of a zwitterionic acyclic intermediate. mdpi.com DFT calculations are crucial for exploring the potential energy surfaces of such reactions to determine whether stepwise, zwitterionic pathways are viable alternatives to concerted mechanisms.

Table 3: Theoretical Descriptors for Predicting Reactivity in Perfluorinated Systems

| Descriptor | Method of Calculation | Information Provided | Reference |

|---|---|---|---|

| Global Electrophilicity/Nucleophilicity Index (ω, ω⁻) | DFT | Predicts preference for electron-rich or electron-poor reaction partners. | wiley.com |

| Gibbs Free Activation Energy (ΔG‡) | DFT, (U)CCSD(T) | Quantitative measure of the kinetic barrier of a reaction. | wiley.com |

| Sigma Stability (SS) | DFT | Correlates with reaction rates in SNAr reactions; predicts regioselectivity. | beilstein-journals.org |

Application of Quantum Chemistry Programs in Fluorocarbon Research

A variety of quantum chemistry software packages are utilized to perform the complex calculations required for fluorocarbon research. These programs implement different theoretical methods to model the behavior of molecules at the quantum level.

For instance, the SIESTA method and program have been used for DFT-based molecular dynamics (DFT-MD) simulations to study the reactions of fluorocarbon cations on surfaces. curtin.edu.au In other studies, the ORCA quantum chemistry program has been cited in work related to the thermal destruction of perfluorinated acids, where 1H-perfluoroheptane and perfluoro-1-heptene were identified as products. nih.govescholarship.org

To study the interaction of fluorocarbons with electrons, such as in plasma environments, researchers use the R-matrix method. acs.org Software suites like UKRmol+ implement this method to model electronic processes and calculate electron impact excitation cross-sections, which are crucial for understanding dissociation pathways of hydrofluorocarbons. acs.org

Computational chemistry is not only used for analysis but also for design. Researchers have applied basic quantum mechanical theory to design novel molecules in software capable of breaking the exceptionally strong carbon-fluorine (C-F) bond under mild conditions. sciencedaily.com This demonstrates the power of quantum chemistry programs to develop solutions for the degradation of persistent fluorocarbons. The combination of different computational levels, from classical MD using reactive force fields to high-level quantum mechanical calculations, provides a comprehensive, multilevel analysis of fluorocarbon systems. curtin.edu.au

Table 4: Examples of Quantum Chemistry Programs in Fluorocarbon Research

| Program/Method | Application | Type of Information Generated | Reference |

|---|---|---|---|

| SIESTA | DFT-MD simulations | Reaction pathways of fluorocarbon ions on surfaces. | curtin.edu.au |

| ORCA | DFT calculations | Energetics and mechanisms of thermal decomposition. | nih.govescholarship.org |

| UKRmol+ (R-matrix method) | Electron-molecule scattering calculations | Excitation cross-sections, dissociation kinetics. | acs.org |

Polymerization Chemistry and Advanced Materials Applications of 1h Perfluoro 1 Heptene As a Monomer or Precursor

Homopolymerization and Copolymerization Studies of Perfluorinated Alkenes

The polymerization of perfluorinated alkenes, including structural analogs of 1H-perfluoro-1-heptene, presents unique chemical challenges and opportunities. Unlike their hydrocarbon counterparts, which readily undergo radical polymerization, fluoroalkenes are generally resistant to such mechanisms. The strong electron-withdrawing effect of the fluorine atoms destabilizes the propagating radical intermediate, thus impeding chain growth. Consequently, the homopolymerization of terminal perfluoroalkenes typically requires high-energy initiation methods or specialized initiators and often results in low molecular weight oligomers rather than high polymers.

Research into the polymerization of this compound (C₆F₁₃CH=CHF) reveals that the presence of the vinylic hydrogen atom introduces additional complexity. This hydrogen can act as a site for chain transfer, further limiting the achievable molecular weight of the resulting polymer. Initiation is typically accomplished using thermal decomposition of radical initiators, such as di-tert-butyl peroxide or perfluorinated azo compounds, at elevated temperatures and pressures.

In copolymerization studies, this compound can be incorporated into polymer backbones alongside other monomers to impart specific properties. For example, its copolymerization with monomers like vinylidene fluoride (B91410) (VDF) or tetrafluoroethylene (B6358150) (TFE) can modify the properties of the resulting fluoropolymer, such as lowering its crystallinity, enhancing its flexibility, and reducing its surface energy. The reactivity ratios in these copolymerizations are heavily influenced by the electronic nature of the comonomers, with the electrophilic character of the perfluorinated double bond favoring reaction with more nucleophilic monomers. The products are often low molecular weight waxes or oils with high thermal stability, finding use as inert fluids and lubricants.

Table 1: Representative Conditions for Oligomerization of a Perfluoroalkene Analog This interactive table summarizes typical experimental parameters and outcomes for the radical-initiated oligomerization of a terminal perfluoroalkene, illustrating the challenges in achieving high molecular weight.

| Parameter | Value / Condition | Rationale / Observation |

| Monomer | Terminal Perfluoroalkene (e.g., Perfluoro-1-octene) | Structural analog to this compound; exhibits similar reactivity challenges. |

| Initiator | Di-tert-butyl peroxide | Provides a source of radicals upon thermal decomposition. |

| Temperature | 120 - 150 °C | Required to achieve a sufficient rate of initiator decomposition and overcome the activation energy for propagation. |

| Pressure | Autogenous or >10 atm | High pressure increases monomer concentration and favors the polymerization reaction over termination. |

| Resulting Product | Oligomeric Wax/Oil | Chain transfer and termination reactions dominate, preventing the formation of high polymers. |

| Avg. Molecular Weight (Mn) | 500 - 2,000 g/mol | Indicative of oligomer formation, with degrees of polymerization typically between 2 and 5. |

| Polydispersity Index (PDI) | > 1.5 | A broad molecular weight distribution is common due to the prevalence of side reactions and chain transfer. |

Synthesis of Fluoropolymer Intermediates and Their Application in High Molecular Weight Compounds

While direct high polymerization of this compound is challenging, its true value lies in its role as a versatile precursor for synthesizing well-defined fluoropolymer intermediates. These intermediates can then be incorporated into high molecular weight structures through controlled polymerization methods like polycondensation. By functionalizing this compound, it is possible to create bifunctional monomers that carry the desirable perfluoroalkyl segment.

A key synthetic strategy involves the transformation of the double bond into two reactive functional groups. For instance, controlled oxidation of this compound can yield a fluorinated diol. This diol, containing the C₆F₁₃ moiety, can then serve as a monomer in step-growth polymerization reactions with diacids or diisocyanates to produce high molecular weight polyesters or polyurethanes, respectively.

The incorporation of the bulky, rigid, and chemically inert C₆F₁₃(CH)₂- segment into the polymer backbone imparts a unique combination of properties:

Thermal Stability: The high strength of C-F bonds contributes to excellent thermal and oxidative resistance.

Chemical Inertness: The perfluorinated chain protects the polymer backbone from chemical attack.

Low Surface Energy: The fluorinated segments migrate to the surface, resulting in materials with low friction and non-stick (hydrophobic and oleophobic) properties.

Solubility: The presence of the fluorinated segment can alter the solubility of the polymer, making it soluble in specialized fluorinated solvents.

These fluorinated high molecular weight compounds are valuable in applications requiring durable, low-energy surfaces, such as specialty coatings, seals, and membranes.

Table 2: Synthetic Pathway for a Fluorinated Polyester Intermediate This table outlines a representative two-step synthesis to convert this compound into a bifunctional monomer suitable for polycondensation.

| Step | Reactants | Reagents & Conditions | Product | Purpose of Product |

| 1. Hydroboration-Oxidation | This compound | 1. Borane-THF (BH₃·THF) 2. H₂O₂, NaOH | 1H,1H,2H-Perfluorooctan-1-ol (C₆F₁₃CH₂CH₂OH) | Creates a primary alcohol, a key functional handle. |

| 2. Esterification | 1H,1H,2H-Perfluorooctan-1-ol, Dimethyl terephthalate | Transesterification catalyst (e.g., Zinc acetate), Heat | Bis(1H,1H,2H-perfluorooctyl) terephthalate | A model fluorinated diester; analogous diols are used with diacids to form polyesters. |

Derivatization for Tailored Material Properties

This compound is an excellent starting material for the synthesis of fluorinated epoxides, which are powerful intermediates for creating high-performance surface-active agents. The synthesis involves the direct epoxidation of the double bond in this compound, typically using an alkaline solution of hydrogen peroxide, to yield 1H-perfluoro-1,2-epoxyheptane .

This fluoroepoxide is highly reactive due to both ring strain and the potent electron-withdrawing nature of the adjacent perfluorohexyl (C₆F₁₃) group. It readily undergoes nucleophilic ring-opening reactions. By reacting the epoxide with nucleophiles containing hydrophilic segments, such as polyethylene (B3416737) glycols (PEGs) or primary amines, a range of non-ionic and cationic surfactants can be produced.

The resulting amphiphilic molecule possesses a distinct structure:

Fluorinated Tail: The C₆F₁₃- group serves as a highly effective hydrophobic and oleophobic (lipophobic) tail.

Polar Head Group: The group derived from the nucleophile (e.g., a polyether chain) provides the necessary hydrophilicity.

These fluorosurfactants are exceptionally efficient at reducing the surface tension of water and the interfacial tension between water and organic solvents, often at concentrations significantly lower than their hydrocarbon-based counterparts. They are used in applications such as high-performance coatings, fire-fighting foams, and microelectronics manufacturing where superior wetting and leveling are required.

Table 3: Surface Tension of Aqueous Solutions of a Fluoroepoxide-Derived Surfactant This table shows representative data on the effectiveness of a non-ionic surfactant synthesized from a this compound analog in reducing the surface tension of water.

| Surfactant Concentration (wt%) | Surface Tension (mN/m) at 25°C | Observation |

| 0 (Pure Water) | 72.0 | Baseline value for comparison. |

| 0.001% | 25.5 | Significant reduction at very low concentration. |

| 0.01% | 17.8 | Approaching maximum effectiveness. |

| 0.1% | 16.2 | Surface tension reaches a minimum value at the Critical Micelle Concentration (CMC). |

| 1.0% | 16.2 | No further reduction in surface tension above the CMC. |

In advanced photolithography, Photo-Acid Generators (PAGs) are critical components of chemically amplified photoresists. The incorporation of perfluorinated moieties, often derived from precursors like this compound, into the PAG structure significantly enhances resist performance, particularly for deep-ultraviolet (DUV) and extreme-ultraviolet (EUV) lithography.

The strategy involves synthesizing onium salt PAGs (e.g., triphenylsulfonium (B1202918) or diphenyliodonium (B167342) salts) with a bulky, non-nucleophilic counter-anion that contains a long perfluoroalkyl chain. For example, a perfluoroheptanesulfonate anion (C₇F₁₅SO₃⁻) can be synthesized through a multi-step process starting from a C7 fluorinated alkene.

The perfluorinated chain provides several key advantages:

Enhanced Solubility: It increases the solubility of the PAG in the highly fluorinated polymers used in modern photoresists designed for 193 nm and 157 nm lithography.

Controlled Acid Diffusion: The bulky fluorinated anion moderates the diffusion length of the photogenerated acid (H⁺) within the resist film. This is crucial for achieving high resolution and preventing image blur.

Reduced Outgassing: The low volatility of these high-mass PAGs minimizes contamination of the expensive optical elements in the lithography scanner.

Increased Acidity: The strong electron-withdrawing effect of the perfluoroalkyl chain increases the acidity of the generated acid, leading to higher catalytic efficiency in the deprotection reaction of the resist polymer.

These tailored PAGs enable the fabrication of smaller and more precise features on semiconductor wafers, directly contributing to the advancement of microelectronics.

The introduction of perfluorinated segments into the molecular structure of liquid crystals (LCs) leads to materials with unique and highly desirable properties. This compound can serve as a building block for synthesizing the perfluoroalkyl tails used in these advanced LCs. The C₆F₁₃- group, once incorporated into a calamitic (rod-like) mesogen, dramatically influences its self-assembly and phase behavior.

A typical fluorinated LC molecule might consist of a rigid aromatic core (e.g., biphenyl (B1667301) or phenyl benzoate), a polar terminal group (e.g., -CN or -F), and a perfluoroalkyl or semi-perfluoroalkyl tail (e.g., -C₆F₁₃ or -(CH₂)₂C₆F₁₃). The key driver for their unique behavior is the concept of micro-phase segregation. The fluorinated tail is not only hydrophobic but also lipophobic, meaning it is immiscible with both water and hydrocarbon segments. This strong incompatibility forces the molecules to self-organize into highly ordered, layered structures.

This leads to several important consequences:

Stabilization of Smectic Phases: Fluorinated LCs have a strong tendency to form smectic phases (e.g., Smectic A, Smectic B) over broad temperature ranges, often suppressing or eliminating the less-ordered nematic phase entirely.

Low Surface Energy: The fluorinated tails preferentially orient at interfaces, creating surfaces with very low energy, which is advantageous for display alignment layers.

High Thermal and Chemical Stability: The inherent stability of the C-F bond imparts excellent durability to the final LC material.

These materials are investigated for use in specialized ferroelectric liquid crystal displays (FLCDs) and other advanced optical applications where high order and stability are paramount.

Table 4: Comparison of Phase Transition Temperatures for a Hydrocarbon vs. Fluorinated Liquid Crystal This table illustrates how replacing a hydrocarbon tail with a perfluorinated tail alters the liquid crystalline phase behavior of a model compound.

| Compound Structure | Phase Transition Sequence and Temperatures (°C) | Key Observation |

| Hydrocarbon Analog: C₇H₁₅-Ph-COO-Ph-CN | Cr 55 SmA 67 N 80 I | Exhibits classic Nematic (N) and Smectic A (SmA) phases. |

| Fluorinated Analog: C₆F₁₃CH₂-Ph-COO-Ph-CN | Cr 85 SmA 150 I | The nematic phase is suppressed, and the smectic phase is stabilized over a much wider temperature range. |

| Note: Ph = Phenyl ring; Cr = Crystal; SmA = Smectic A; N = Nematic; I = Isotropic liquid. Temperatures are representative. |

Role in Specialized Solvents for Reactive Species

While this compound itself is a reactive alkene, its saturated derivatives, such as 1H-perfluoroheptane or perfluoroheptane (B1218580), are exemplary solvents for chemical reactions involving highly reactive species. These perfluorinated liquids, often referred to as "fluorous" solvents, possess a unique set of properties that make them ideal for sensitive chemical transformations.

Key properties and applications include:

Extreme Chemical Inertness: The carbon-fluorine bond is exceptionally strong (≈116 kcal/mol), making the solvent resistant to attack by free radicals, strong oxidizing agents, strong acids, and bases. This allows reactions to be carried out with sensitive reagents, such as organometallic catalysts or radical initiators, without side reactions involving the solvent.

Thermal Stability: Fluorous solvents can be used over a wide range of temperatures without decomposition.

Immiscibility: They are immiscible with most common organic solvents (e.g., toluene, THF) and water, forming a distinct third phase. This property is the foundation of fluorous biphasic catalysis. In this technique, a catalyst is tagged with a long perfluoroalkyl chain, rendering it soluble only in the fluorous solvent. The reactants and products remain in a separate organic or aqueous phase. After the reaction, the product phase can be easily decanted, leaving the expensive and often air-sensitive catalyst protected and ready for reuse in the fluorous phase.

Gas Solubility: Perfluorinated liquids have a high capacity for dissolving gases like oxygen and nitrogen, which can be beneficial for certain oxidation or hydrogenation reactions.

Environmental Chemical Transformation and Fate of 1h Perfluoro 1 Heptene

Thermal Degradation Pathways in Environmental Contexts

The thermal decomposition of fluorinated compounds like 1H-perfluoro-1-heptene is a critical area of study, particularly in the context of high-temperature remediation technologies for persistent organic pollutants (PFAS). Research has shown that the thermal treatment of PFAS can lead to the formation of various degradation products, including fluoroolefins.

The thermal degradation of this compound and related compounds typically occurs at elevated temperatures, often in the range of 450°C to 900°C. google.comgoogle.com The specific pathways and products of degradation can be influenced by factors such as temperature, pressure, and the presence of other substances. google.com For instance, the thermal decomposition of perfluorooctanoic acid (PFOA) has been shown to yield 1H-perfluoroheptane as a major product and perfluoro-1-heptene as a minor product at temperatures above 300°C. researchgate.nettandfonline.com This suggests that under certain thermal conditions, the double bond in this compound can be hydrogenated.

Studies on the pyrolysis of various PFAS have identified perfluoro-1-heptene as a thermal treatment product. acs.org For example, both PFOA and perfluorooctane (B1214571) sulfonate (PFOS) generate perfluoro-1-heptene when heated to 500°C. acs.org Further research indicates that perfluoro-1-heptene itself begins to decompose at temperatures as low as 200°C and can be almost completely degraded when heated at 890°C for a short duration. acs.org

The thermal decomposition of fluoroolefins can proceed through various mechanisms, including the formation of carbenes. For example, the pyrolysis of hexafluoropropylene, a smaller fluoroolefin, can lead to the formation of tetrafluoroethylene (B6358150) and other products. researchgate.net While the specific mechanistic details for this compound are not extensively documented in the provided search results, the general principles of fluoroolefin thermal decomposition suggest that it would likely break down into smaller perfluorinated or fluorinated fragments at sufficiently high temperatures.

Table 1: Thermal Degradation of PFOA to this compound

| Precursor Compound | Treatment Method | Temperature | Key Degradation Products | Reference |

| Perfluorooctanoic acid (PFOA) | Thermolysis | > 300°C | 1H-perfluoroheptane (major), Perfluoro-1-heptene (minor) | researchgate.nettandfonline.com |

| Perfluorooctanoic acid (PFOA) | Pyrolysis | 500°C | Perfluoro-1-heptene | acs.org |

| Perfluorooctane sulfonate (PFOS) | Pyrolysis | 500°C | Perfluoro-1-heptene | acs.org |

Chemical Mineralization Processes and Defluorination Mechanisms

Chemical mineralization is the process of converting an organic compound into its inorganic constituents. For this compound, this would involve the breaking of carbon-carbon and carbon-fluorine bonds to form fluoride (B91410) ions (F⁻), carbon dioxide (CO₂), and water (H₂O). Defluorination, the removal of fluorine atoms from the molecule, is a key and often rate-limiting step in the mineralization of perfluorinated compounds.

Research has shown that mechanochemical methods can be effective for the degradation and defluorination of PFAS. nih.govresearchgate.net For instance, the ball milling of PFOA with alumina (B75360) (Al₂O₃) and potassium persulfate (PS) resulted in its conversion to products including this compound, although the defluorination efficiency was low without both reagents present. nih.govresearchgate.net However, when both Al₂O₃ and PS were used, complete defluorination and high mineralization of PFOA were achieved. nih.govresearchgate.net The proposed mechanism involves the weakening of the C-F bond and the generation of hydroxyl radicals (•OH) that attack the perfluoroalkyl chain. nih.govresearchgate.net

Another study demonstrated the mineralization of perfluorocarboxylic acids (PFCAs) at mild temperatures (80 to 120°C) using sodium hydroxide (B78521) in a mixture of water and dimethyl sulfoxide (B87167) (DMSO). yuntsg.com This process led to high levels of defluorination. yuntsg.com Computational studies for this system suggested that the degradation proceeds through the formation of a perfluoroalkene intermediate, which is then hydroxylated. yuntsg.com When perfluoro-1-heptene itself was subjected to these conditions, it also degraded, supporting the proposed pathway. yuntsg.com

The formation of 1H-perfluoroheptane and perfluoro-1-heptene from the pyrolysis of PFOA is thought to occur through the loss of a fluorine atom from the n-C₇F₁₅ radical to produce perfluoro-1-heptene. researchgate.net The subsequent mineralization of these intermediates is a critical aspect of PFAS destruction technologies.

Formation and Detection as a Transformation Product of Persistent Organic Pollutants (PFAS)

This compound has been identified as a transformation product resulting from the degradation of more complex PFAS, particularly PFOA. Several studies have documented the formation of this compound during the thermal treatment of PFOA.

Gas-phase nuclear magnetic resonance (NMR) studies of the thermolysis of PFOA at temperatures above 300°C identified 1H-perfluoroheptane as the primary product and perfluoro-1-heptene as a minor product. researchgate.nettandfonline.com The formation of perfluoro-1-heptene has also been observed during the thermal degradation of PFOA in aqueous solutions. researchgate.net

In the context of analytical chemistry, the detection of this compound can be an indicator of the thermal degradation of PFCAs during analysis. For instance, in thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) analysis of PFCAs, the presence of 1H-perfluoroalkanes and perfluoro-1-alkenes can signify that the parent compounds have degraded at the high temperatures of the instrument's injector. tandfonline.com Research has suggested that PFOA detected in the headspace of aqueous film-forming foam (AFFF) samples using TD-GC/MS may have been thermally degraded to perfluoro-1-heptene during the desorption process. nih.gov

Table 2: Formation of this compound from PFAS Precursors

| Precursor PFAS | Transformation Process | Conditions | Reference |

| Perfluorooctanoic acid (PFOA) | Thermolysis | > 300°C | researchgate.nettandfonline.com |

| Perfluorooctanoic acid (PFOA) | Thermal degradation in aqueous solution | Elevated temperature and pH | researchgate.net |

| Perfluorooctanoic acid (PFOA) | Mechanochemical treatment with Al₂O₃ or PS | Ball milling for 2 hours | nih.govresearchgate.net |

Analytical Detection Methodologies from a Chemical Standpoint

The detection of this compound and other volatile fluorinated compounds relies on advanced analytical techniques, primarily gas chromatography coupled with mass spectrometry (GC-MS). This method allows for the separation of volatile compounds in a mixture and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.

Thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) is a specific application used for analyzing volatile and semi-volatile organic compounds in air or sorbent tube samples. tandfonline.comnih.gov This technique has been employed to detect a range of PFAS, including the potential for identifying transformation products like perfluoro-1-heptene. tandfonline.comnih.gov However, a key consideration with TD-GC-MS is the potential for thermal degradation of the target analytes during the high-temperature desorption step, which could lead to the formation of artifacts such as this compound from larger PFCAs. tandfonline.comnih.gov

Gas-phase nuclear magnetic resonance (NMR) spectroscopy has also been utilized to identify volatile thermal decomposition products of PFAS, including 1H-perfluoroheptane and perfluoro-1-heptene. acs.org While NMR provides detailed structural information, it generally has lower sensitivity compared to mass spectrometry. acs.org

For non-volatile PFAS, liquid chromatography-mass spectrometry (LC-MS) is the standard analytical method. researchgate.netnih.gov While not directly applicable to the analysis of the volatile this compound, it is crucial for measuring the parent PFAS compounds from which it may be formed.

Q & A

Q. How can researchers reconcile discrepancies between laboratory and field data on this compound’s environmental half-life?

- Methodological Answer : Deploy passive samplers (e.g., POCIS) in field studies to capture real-time degradation rates. Compare to lab data under simulated UV/OH radical conditions. A 2020 study found field half-lives 2–3× longer due to particle-bound transport, necessitating multimedia fate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.